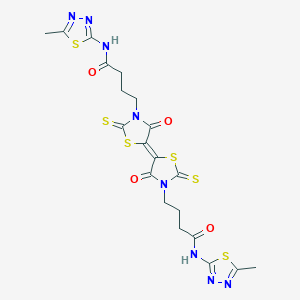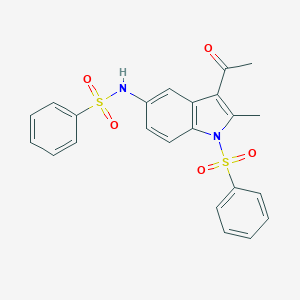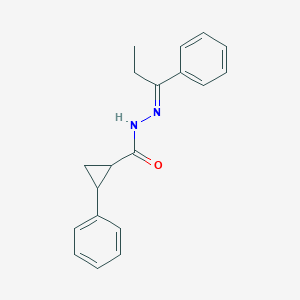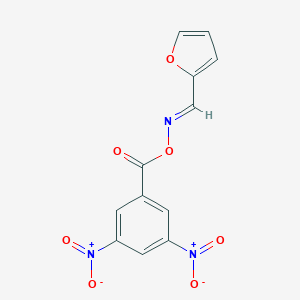![molecular formula C27H25N3O2S4 B413297 3,3'-diethyl-5-[2-(3-ethyl-5-phenyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B413297.png)
3,3'-diethyl-5-[2-(3-ethyl-5-phenyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3,3'-diethyl-5-[2-(3-ethyl-5-phenyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione” is a complex organic molecule that features multiple functional groups, including thiazolidinone and benzothiazole moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of thiazolidinone and benzothiazole rings. Common synthetic routes may involve:
Formation of Thiazolidinone Rings: This can be achieved through the reaction of thiourea with α-haloketones under basic conditions.
Formation of Benzothiazole Rings: This can be synthesized by the condensation of 2-aminothiophenol with aldehydes or ketones.
Coupling Reactions: The final compound is formed by coupling the intermediate products under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone rings.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The benzothiazole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions depend on the specific conditions but may include oxidized or reduced forms of the original compound, as well as substituted derivatives.
科学研究应用
Chemistry
Catalysis: The compound may serve as a catalyst or a ligand in various chemical reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Medicine
Drug Development: Investigation as a lead compound for the development of new pharmaceuticals.
Cancer Research: Potential use in cancer therapy due to its ability to interact with biological targets.
Industry
Dye Manufacturing: Use in the synthesis of dyes and pigments.
Polymer Science: Incorporation into polymers to enhance their properties.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it may involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with DNA: Potentially intercalating into DNA and affecting replication and transcription.
Modulating Receptor Activity: Binding to receptors and altering their signaling pathways.
相似化合物的比较
Similar Compounds
Thiazolidinediones: Known for their use in diabetes treatment.
Benzothiazoles: Studied for their antimicrobial and anticancer properties.
Uniqueness
The uniqueness of the compound lies in its combination of thiazolidinone and benzothiazole moieties, which may confer unique biological activities and chemical properties not found in simpler analogs.
属性
分子式 |
C27H25N3O2S4 |
|---|---|
分子量 |
551.8g/mol |
IUPAC 名称 |
(2Z,5Z)-3-ethyl-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-5-[(2E)-2-(3-ethyl-5-phenyl-1,3-benzothiazol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H25N3O2S4/c1-4-28-19-16-18(17-10-8-7-9-11-17)12-13-20(19)34-22(28)15-14-21-24(31)29(5-2)26(35-21)23-25(32)30(6-3)27(33)36-23/h7-16H,4-6H2,1-3H3/b21-14-,22-15+,26-23- |
InChI 键 |
XKNPFTBNNIIILG-HJAZFZGASA-N |
SMILES |
CCN1C2=C(C=CC(=C2)C3=CC=CC=C3)SC1=CC=C4C(=O)N(C(=C5C(=O)N(C(=S)S5)CC)S4)CC |
手性 SMILES |
CCN\1C2=C(C=CC(=C2)C3=CC=CC=C3)S/C1=C/C=C\4/C(=O)N(/C(=C/5\C(=O)N(C(=S)S5)CC)/S4)CC |
规范 SMILES |
CCN1C2=C(C=CC(=C2)C3=CC=CC=C3)SC1=CC=C4C(=O)N(C(=C5C(=O)N(C(=S)S5)CC)S4)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoyl]-4-nitrobenzohydrazide](/img/structure/B413218.png)
![(5E)-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B413219.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B413221.png)

![N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide](/img/structure/B413225.png)

![(4-nitrophenyl)({[(1Z,2E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-ylidene]amino}oxy)methanone](/img/structure/B413228.png)
![(4-nitrophenyl)({[(2Z,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)methanone](/img/structure/B413229.png)
![N'-(1-phenylhexylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B413230.png)
![17-(4-Bromo-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B413231.png)
![17-(4-Methyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B413232.png)
![N'-(1-cyclopropylethylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B413235.png)

